Optical Rotation as a Definitive Identifier: (R)-(+) Enantiomer vs. Racemate
The (R)-(+)-enantiomer exhibits a specific optical rotation ([α]²⁰/D) of +50.2° (c = 1, methanol), whereas the racemic mixture (CAS 2449-49-2) shows zero net optical rotation . This quantitative distinction serves as a primary and unequivocal identification criterion, confirming the presence of a single, non-racemic enantiomer [1].
| Evidence Dimension | Specific Optical Rotation [α]²⁰/D |
|---|---|
| Target Compound Data | +50.2° (c = 1, methanol) |
| Comparator Or Baseline | Racemic N,N-Dimethyl-1-phenylethylamine (CAS 2449-49-2) |
| Quantified Difference | ~0° (No net rotation) |
| Conditions | 20°C, 589 nm (Sodium D-line), concentration c = 1 g/100 mL in methanol |
Why This Matters
This measurement definitively confirms enantiomeric identity, preventing the costly mistake of using a racemic or wrong enantiomer in asymmetric synthesis.
- [1] PubChem. (2025). N,N-Dimethyl-1-phenylethylamine. Compound Summary. CID 136372. View Source
